Cas no 189759-06-6 (Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)-)

Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)- structure
189759-06-6 structure
Produktname:Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)-
CAS-Nr.:189759-06-6
MF:C61H107N3O20
MW:1202.51040101051
CID:151507
PubChem ID:6449115

Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)-
    • 3-[[17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14
    • Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahy
    • Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hen
    • Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25...
    • 3-[(17-{(3E)-9-[(diaminomethylidene)amino]-1,3-dimethylnon-3-en-1-yl}-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-
    • Propanedioic acid, mono(17-(9-((aminoiminomethyl)amino)-1,3-dimethyl-3-nonenyl)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo(35.3.1)hentetraconta-12,14,22-trien-3-yl) ester
    • Malolactomycin D
    • CHEBI:210292
    • 3-[[(12E,14E,22E)-17-[(E)-10-(Diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid
    • 189759-06-6
    • 3-[[17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid
    • Inchi: InChI=1S/C61H107N3O20/c1-33(16-12-10-11-15-23-64-60(62)63)24-37(5)57-36(4)17-13-14-18-46(67)38(6)49(70)27-43(66)25-42(65)26-44(82-55(77)31-54(75)76)28-45-29-52(73)58(79)61(81,84-45)32-53(74)34(2)19-21-47(68)39(7)50(71)30-51(72)40(8)48(69)22-20-35(3)56(78)41(9)59(80)83-57/h13-14,16-18,20,34,36-53,56-58,65-74,78-79,81H,10-12,15,19,21-32H2,1-9H3,(H,75,76)(H4,62,63,64)/b17-13+,18-14+,33-16+,35-20-
    • InChI-Schlüssel: PQURQOOZPVJPIM-KCDAWECOSA-N
    • Lächelt: N/C(=N\CCCCC/C=C(/CC(C1C(C)C=CC=CC(O)C(C)C(O)CC(O)CC(O)CC(OC(CC(=O)O)=O)CC2OC(C(C(C2)O)O)(O)CC(O)C(C)CCC(O)C(C)C(O)CC(O)C(C)C(O)CC=C(C)C(O)C(C)C(=O)O1)C)\C)/N |t:15,17,72|

Berechnete Eigenschaften

  • Genaue Masse: 1201.74479281g/mol
  • Monoisotopenmasse: 1201.74479281g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 16
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 21
  • Schwere Atomanzahl: 84
  • Anzahl drehbarer Bindungen: 13
  • Komplexität: 2110
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 23
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 3
  • Oberflächenladung: 0
  • XLogP3: 3.2
  • Tautomerzahl: 4
  • Topologische Polaroberfläche: 427Ų

Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)- Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd